Methyl 2,2-diethyl-4-pentenoate

Description

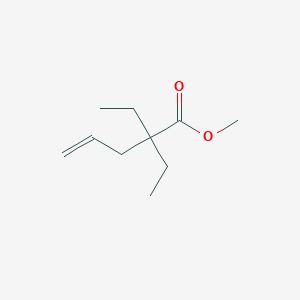

Methyl 2,2-diethyl-4-pentenoate is a branched-chain unsaturated ester characterized by a pentenoate backbone with two ethyl groups at the 2-position and a double bond at the 4-position. Its structure confers unique physicochemical properties, such as reduced polarity compared to linear esters and enhanced stability due to steric hindrance from the ethyl substituents.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl 2,2-diethylpent-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-8-10(6-2,7-3)9(11)12-4/h5H,1,6-8H2,2-4H3 |

InChI Key |

NEXQSTUFRKICJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC=C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

A. Methyl Esters with Branched Alkyl Chains

- Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a rigid tricyclic structure. Unlike Methyl 2,2-diethyl-4-pentenoate, its complex ring system increases melting point and decreases volatility. Gas chromatography (GC) retention times for such esters are influenced by branching and ring systems, as seen in Figure 2 of , where sandaracopimaric acid methyl ester (Compound 4) elutes later than simpler esters due to higher molecular weight and rigidity .

- Torulosic Acid Methyl Ester (): Features a labdane skeleton with additional hydroxyl groups, enhancing polarity and hydrogen-bonding capacity. This contrasts with this compound’s non-polar ethyl groups, which likely improve solubility in hydrophobic solvents .

B. Aldehydes with Similar Substituents

- 2,2-Dimethyl-4-pentenal (): An aldehyde analogue with a dimethyl group at the 2-position. The aldehyde functional group increases reactivity (e.g., susceptibility to oxidation) compared to the ester group in this compound. Applications include use as a crosslinking agent or flavor precursor, whereas esters are more commonly employed as plasticizers or fragrance components .

Physicochemical Properties

Table 1 extrapolates properties of this compound based on trends observed in methyl esters and aldehydes ():

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Key Applications |

|---|---|---|---|---|

| This compound* | ~170 (estimated) | 180–200 (estimated) | Low (branched) | Organic synthesis, fragrances |

| Sandaracopimaric Acid Methyl Ester | 316.5 | >250 | Moderate (polar rings) | Natural product research |

| 2,2-Dimethyl-4-pentenal | 98.14 | ~120 | Moderate (aldehyde) | Polymer chemistry, flavors |

*Estimated values based on structural analogs in and .

Reactivity and Stability

- Ester Hydrolysis: this compound’s steric hindrance from ethyl groups likely slows alkaline hydrolysis compared to less hindered esters like methyl acetate.

- Oxidative Stability: The 4-pentenoate double bond may undergo addition reactions, similar to unsaturated esters in (e.g., Z-communic acid methyl ester, Compound 9), which are prone to epoxidation or hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.